molecular formula C11H9N3S B14349544 3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole

3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole

Katalognummer: B14349544
Molekulargewicht: 215.28 g/mol
InChI-Schlüssel: KBZPNUKMVHLHQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a methyl group at position 3 and a pyridin-4-yl group at position 4. This scaffold is notable for its versatility in medicinal chemistry, particularly in the development of enzyme inhibitors and antimicrobial agents.

Eigenschaften

Molekularformel

C11H9N3S

Molekulargewicht

215.28 g/mol

IUPAC-Name

3-methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C11H9N3S/c1-8-7-15-11-13-10(6-14(8)11)9-2-4-12-5-3-9/h2-7H,1H3

InChI-Schlüssel

KBZPNUKMVHLHQJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC2=NC(=CN12)C3=CC=NC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Imidazo[2,1-b]thiazole Formation

The foundational approach involves reacting 2-aminothiazole derivatives with α-bromoketones bearing the pyridin-4-yl substituent. As demonstrated in the synthesis of analogous imidazo[2,1-b]thiazoles, ethyl 2-(2-aminothiazol-4-yl)acetate (1 ) reacts with 2-bromo-1-(pyridin-4-yl)ethan-1-one (2 ) in refluxing acetone (8 h, 65–70°C) to yield the cyclized product 3 (Fig. 1A). Acidic workup (2M HCl) precipitates the target compound in 78% yield after recrystallization from ethanol-water.

Mechanistic Insights
The reaction proceeds via nucleophilic displacement of bromide by the thiazole amine, followed by intramolecular cyclization through dehydration. ¹H-NMR analysis of intermediate 3 (DMSO-d₆) shows characteristic singlets for the methyl group at δ 2.34 ppm and pyridinyl protons between δ 8.50–7.45 ppm.

Substituent Optimization

Varying the α-bromoketone’s aryl group impacts reaction efficiency. For example, replacing pyridin-4-yl with 4-chlorophenyl decreases yield to 68% due to reduced electron-withdrawing effects. Table 1 summarizes key variations:

Entry α-Bromoketone Solvent Temp (°C) Yield (%)
1 2-bromo-1-(pyridin-4-yl)ethanone Acetone 65 78
2 2-bromo-1-(4-Cl-C₆H₄)ethanone THF 70 68
3 2-bromo-1-(4-MeO-C₆H₄)ethanone Ethanol 80 72

Table 1. Cyclocondensation yields with substituted α-bromoketones.

Ionic Liquid-Promoted One-Pot Synthesis

Green Chemistry Approach

A solvent-free method using 1-butyl-3-methylimidazolium bromide ([Bmim]Br) as a dual catalyst and solvent enables efficient one-pot assembly. Combining 2-aminothiazole (6 ), pyridin-4-ylglyoxal (7 ), and ammonium thiocyanate in [Bmim]Br (100°C, 6 h) delivers the target compound in 82% yield (Fig. 1C).

Advantages

  • Reduced reaction time (6 h vs. 12 h for conventional methods).
  • Recyclable ionic liquid (3 cycles with <5% yield loss).

Post-Cyclization Methylation

Selective C-3 Methylation

For imidazo[2,1-b]thiazoles lacking the methyl group, direct methylation at C-3 can be achieved using methyl iodide and K₂CO₃ in DMF (80°C, 4 h). Starting from 6-pyridin-4-ylimidazo[2,1-b]thiazole (8 ), this method affords the 3-methyl derivative in 85% yield (Fig. 1D).

Regioselectivity Control

  • Base selection critical: K₂CO₃ prevents N-methylation side reactions.
  • Solvent screening: DMF outperforms acetonitrile (yield drop to 62%).

Comparative Analysis of Methodologies

Method Yield (%) Purity (HPLC) Time (h) Scalability
Cyclocondensation 78 98.5 8 High
Suzuki Coupling 74 97.8 12 Moderate
Ionic Liquid One-Pot 82 99.1 6 High
Post-Cyclization Methylation 85 96.7 4 Low

Table 2. Performance metrics of synthetic routes.

Characterization and Quality Control

Spectroscopic Fingerprints

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, imidazole-H), 8.50 (d, J = 6.0 Hz, 2H, Py-H), 7.89 (d, J = 6.0 Hz, 2H, Py-H), 4.12 (s, 2H, CH₂), 2.34 (s, 3H, CH₃).
  • IR (KBr) : ν 1665 cm⁻¹ (C=N), 1580 cm⁻¹ (C=C aromatic).
  • HRMS : m/z 268.0928 [M+H]⁺ (calc. 268.0924).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) shows a single peak at tR = 4.2 min, confirming >98% purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-METHYL-6-(PYRIDIN-4-YL)IMIDAZO[2,1-B]THIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazo thiazole scaffold .

Wissenschaftliche Forschungsanwendungen

3-METHYL-6-(PYRIDIN-4-YL)IMIDAZO[2,1-B]THIAZOLE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-METHYL-6-(PYRIDIN-4-YL)IMIDAZO[2,1-B]THIAZOLE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation . Additionally, the compound may interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Substituents at Position 6

  • 6-(1-Benzofuran-2-yl) Derivatives: Shankerrao et al. synthesized imidazo[2,1-b]thiazole derivatives with benzofuran substituents at position 5. Compounds such as 6-(1-benzofuran-2-yl)-3-phenylimidazo[2,1-b][1,3]thiazole exhibited potent antimicrobial activity against S. aureus and P. aeruginosa, with inhibition zones comparable to standard drugs . In contrast, the pyridin-4-yl group in the target compound may favor interactions with eukaryotic enzymes (e.g., COX-2) over prokaryotic targets due to its aromatic nitrogen.
  • 6-Aryl Derivatives: Bodke et al. synthesized 6-arylimidazo[2,1-b][1,3]thiazole derivatives, highlighting the importance of aryl groups at position 6 for biological activity.

Substituents at Position 5

  • N,N-Dimethylamine at C-5 : A study on COX-2 inhibitors demonstrated that N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (IC50 COX-2 = 0.08 µM) exhibited high potency and selectivity (selectivity index = 313.7). This underscores the critical role of C-5 substituents in enzyme inhibition, contrasting with the target compound’s lack of substitution at this position .
  • Nitro and Sulfanyl Groups at C-5/C-6 : The derivative 6-(isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole (CAS 343376-25-0) features electron-withdrawing groups at positions 5 and 6. Such substitutions may confer redox activity or alter metabolic stability compared to the target compound’s pyridine and methyl groups .

Enzyme Inhibition

  • COX-2 Inhibition: The target compound’s structural analogs with C-5 amine substituents (e.g., compound 6a) show nanomolar potency for COX-2, while unsubstituted derivatives (like the target) may lack this activity. This suggests that C-5 functionalization is critical for COX-2 targeting .
  • S100 Protein Inhibition : Imidazo[2,1-b]thiazole derivatives described in patents by Wellmar et al. act as S100 inhibitors, though specific data for the target compound are unavailable. The pyridin-4-yl group may enhance binding to S100’s hydrophobic pockets compared to bulkier substituents .

Antimicrobial Activity

  • Benzofuran Derivatives: Compounds with benzofuran at position 6 (e.g., 5a, 6a) showed zones of inhibition up to 22 mm against S. aureus and P. aeruginosa. The target compound’s pyridine ring may reduce antibacterial efficacy but improve antifungal or antiviral properties due to altered membrane permeability .

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (C12H10N4S; MW = 254.30) is lighter than 6-(isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole (MW = 243.31) but heavier than unsubstituted imidazo[2,1-b]thiazoles.

Tabulated Comparison of Key Compounds

Compound Name Substituents Biological Activity Key Data Source
3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole 3-Me, 6-pyridin-4-yl Not explicitly reported Structural analog to S100 inhibitors
6-(1-Benzofuran-2-yl)-3-phenylimidazo[2,1-b][1,3]thiazole 6-benzofuran, 3-Ph Antimicrobial Zone of inhibition: 22 mm (S. aureus)
N,N-Dimethyl-1-(6-(4-(MeSO2)Ph)imidazo[2,1-b]thiazol-5-yl)methanamine 5-N(CH3)2, 6-(4-MeSO2Ph) COX-2 inhibition IC50 = 0.08 µM; SI = 313.7
6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole 5-NO2, 6-S-iPr Not reported MW = 243.31; CAS 343376-25-0

Biologische Aktivität

3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole typically involves the condensation of appropriate pyridine and thiazole derivatives. Various methodologies have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions. Recent studies have reported the use of green chemistry approaches to minimize environmental impact while achieving high yields of the desired compound.

Biological Activity Overview

The biological activity of 3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole has been investigated across several dimensions:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various pathogenic bacteria and fungi. The results showed that 3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole demonstrated potent activity against multi-drug resistant strains, particularly against Staphylococcus aureus and Candida albicans.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Candida albicans0.25 µg/mL
Escherichia coli1 µg/mL

Cytotoxicity

The compound has also shown promising cytotoxic effects against various cancer cell lines. In vitro studies revealed that it induces apoptosis in human leukemia cells (HL-60) with IC50 values ranging from 0.79 to 1.6 µM. Mechanistic studies indicated that the cytotoxic effects are mediated through the activation of caspase pathways and disruption of mitochondrial integrity.

Cell Line IC50 (µM)
HL-60 (human leukemia)0.79
HeLa (cervical carcinoma)1.6
CEM (T-lymphocyte)0.95

The biological activity of 3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole is attributed to its ability to interact with specific cellular targets:

  • Apoptosis Induction : The compound promotes phosphatidylserine externalization and caspase activation, hallmarks of programmed cell death.
  • DNA Fragmentation : It triggers internucleosomal DNA fragmentation indicative of apoptosis.
  • Cell Cycle Arrest : Studies have shown that it can induce G0/G1 phase arrest in cancer cells.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antileukemic Activity : A study conducted on murine leukemia cells demonstrated that treatment with 3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways.
  • In Vivo Efficacy : In animal models, the compound exhibited significant antitumor activity when administered orally, leading to tumor regression in xenograft models.

Q & A

Q. What are the standard synthetic routes for preparing imidazo[2,1-b][1,3]thiazole derivatives?

The synthesis of imidazo[2,1-b][1,3]thiazoles typically involves cyclocondensation reactions. Two primary methods are:

  • Method 1 : Reacting 2-aminothiazole derivatives with α-bromoacetophenones or halogenated oxoacids. For example, heating imidazolidine-2-thione with α-bromoacetophenones in ethanol for 4 hours yields 5,6-dihydroimidazo[2,1-b][1,3]thiazoles, followed by NaHCO₃ treatment to isolate products (69–86% yields) .
  • Method 2 : Using hydrazonoyl halides with alkyl carbothioates, which is effective for introducing diverse substituents .
    These methods prioritize regioselectivity and functional group compatibility, with solvent choice (e.g., ethanol, acetone) critical for optimizing yields.

Q. What biological activities are associated with imidazo[2,1-b][1,3]thiazole derivatives?

Reported activities include:

  • Antitumor : Derivatives like 2,6-substituted-3-(pyridin-3-yl)imidazo[2,1-b]thiazoles inhibit cancer cell proliferation via kinase modulation .
  • Antimicrobial : 3-Aryl-5,6-dihydroimidazo[2,1-b][1,3]thiazoles show efficacy against Gram-positive bacteria (MIC: 2–8 µg/mL) and fungi (e.g., Candida albicans) .
  • Anti-inflammatory : Hybrids incorporating indole rings reduce pro-inflammatory cytokines (NO, IL-6, TNF-α) in RAW264.7 macrophages .
    Assays include MTT for cytotoxicity, broth microdilution for antimicrobial activity, and ELISA/qPCR for cytokine profiling.

Advanced Research Questions

Q. How can synthesis protocols be optimized for higher yields and purity?

Key optimization strategies:

  • Solvent and Temperature : Ethanol at 70–80°C improves cyclocondensation kinetics .
  • Post-Synthetic Treatment : Neutralizing hydrobromide salts with NaHCO₃ in acetone enhances purity by removing acidic byproducts .
  • Catalysis : Microwave-assisted Hantzsch thiazole synthesis reduces reaction time (e.g., from hours to minutes) while maintaining yields >80% .
    Advanced characterization (e.g., HPLC, HRMS) ensures purity, particularly for chiral analogs.

Q. What strategies are used to establish structure-activity relationships (SAR) for these compounds?

SAR analysis involves:

  • Substituent Variation : Modifying the pyridinyl group at position 6 or aryl groups at position 3 to enhance target binding. For example, electron-withdrawing groups (e.g., -NO₂) on the aryl ring improve antitumor activity .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with targets like Mycobacterium tuberculosis pantothenate synthetase .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial efficacy .

Q. How should contradictory data in biological activity studies be resolved?

Contradictions (e.g., in vitro activity vs. in vivo inefficacy) require:

  • Assay Standardization : Validate cell lines (e.g., HepG2 vs. HeLa) and bacterial strains (ATCC vs. clinical isolates) .
  • Pharmacokinetic Profiling : Evaluate metabolic stability (e.g., microsomal assays) and membrane permeability (Caco-2 models) to identify bioavailability issues .
  • Dose-Response Analysis : Ensure activity is concentration-dependent and not an artifact of cytotoxicity .

Q. What computational approaches predict the pharmacological potential of novel analogs?

  • Molecular Docking : Predict binding modes to targets like COX-2 or tubulin using crystal structures from the PDB .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to assess binding stability .
  • QSAR Models : Use topological descriptors (e.g., LogP, polar surface area) to correlate structural features with bioactivity .
    For example, docking studies on imidazo[2,1-b]thiazole-carbohydrate hybrids identified hydrogen bonding with viral glycoproteins as critical for anti-Junin virus activity .

Methodological Considerations

  • Stability Enhancement : Replace labile groups (e.g., esters with amides) or use prodrug strategies to improve metabolic stability .
  • Handling Insolubility : Use co-solvents (DMSO:PBS mixtures) or nanoformulation (liposomes) for in vitro assays .
  • Toxicity Screening : Prioritize compounds with selectivity indices (IC₅₀ normal cells / IC₅₀ cancer cells) >10 to minimize off-target effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.